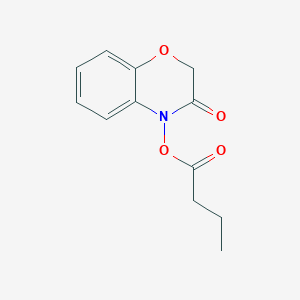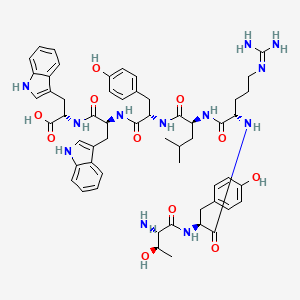
L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its own protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers to scale up the process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tyrosine and tryptophan.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Functional groups on the side chains can be substituted.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like this one are used as model compounds to study protein folding, stability, and interactions.
Biology
They can be used to investigate cellular processes, such as signal transduction and enzyme activity.
Medicine
Such peptides may have therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry
Peptides are used in the development of new materials, such as hydrogels and nanomaterials, for various applications.
Mecanismo De Acción
The mechanism by which L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan exerts its effects would depend on its specific biological activity. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate biological pathways. The molecular targets and pathways involved would be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- L-Threonyl-L-tyrosyl-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan
- L-Threonyl-L-tyrosyl-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan
Uniqueness
The presence of the diaminomethylidene group in L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan may confer unique properties, such as increased stability or specific biological activity, compared to similar peptides.
Propiedades
Número CAS |
915146-72-4 |
|---|---|
Fórmula molecular |
C56H70N12O11 |
Peso molecular |
1087.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C56H70N12O11/c1-30(2)23-43(64-49(72)42(13-8-22-60-56(58)59)63-51(74)45(67-54(77)48(57)31(3)69)25-33-16-20-37(71)21-17-33)50(73)65-44(24-32-14-18-36(70)19-15-32)52(75)66-46(26-34-28-61-40-11-6-4-9-38(34)40)53(76)68-47(55(78)79)27-35-29-62-41-12-7-5-10-39(35)41/h4-7,9-12,14-21,28-31,42-48,61-62,69-71H,8,13,22-27,57H2,1-3H3,(H,63,74)(H,64,72)(H,65,73)(H,66,75)(H,67,77)(H,68,76)(H,78,79)(H4,58,59,60)/t31-,42+,43+,44+,45+,46+,47+,48+/m1/s1 |
Clave InChI |
MVMSKGRPRBVQTI-ANBIEBMASA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


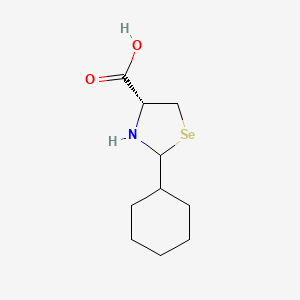
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
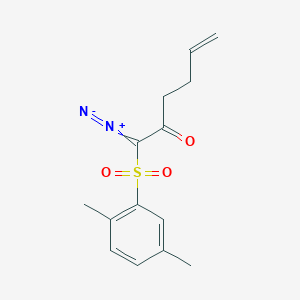
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)
phosphane](/img/structure/B14177170.png)


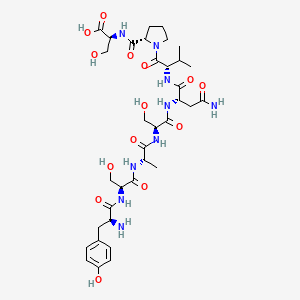
![(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one](/img/structure/B14177183.png)
